MCTR3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

MCTR3 is synthesized from DHA, which is oxidized to maresin 1 (MaR1). MaR1 is then converted to MCTR1 by glutathione S-transferase Mu 4 or leukotriene C4 synthase, then to MCTR2 by γ-glutamyl transferase, and finally to this compound by dipeptidase .Molecular Structure Analysis

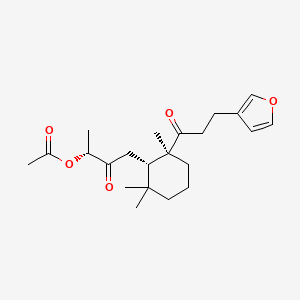

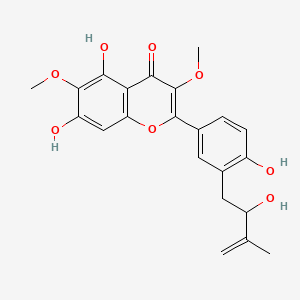

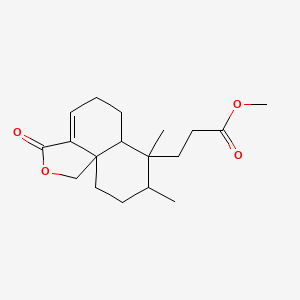

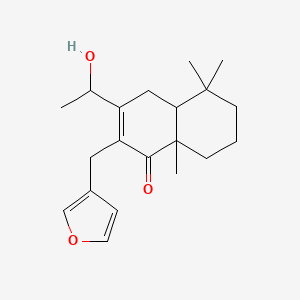

The formal name of this compound is 13R- [ [ (2R)-2-amino-2-carboxyethyl]thio]-14S-hydroxy-4Z,7Z,9E,11E,16Z,19Z-docosahexaenoic acid. Its molecular formula is C25H37NO5S and it has a formula weight of 463.6 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been established using material prepared by total organic synthesis and mediators isolated from both mouse and human systems .Physical And Chemical Properties Analysis

This compound is a potent cytokine of pro-resolving mediating maresin conjugates in tissue regeneration (MCTR), which reduces the inflammatory response and promotes the tissue regeneration .Applications De Recherche Scientifique

Tissue Regeneration and Infection Resolution

MCTR3, part of the Maresin Conjugates in Tissue Regeneration (MCTR) family, plays a significant role in promoting tissue regeneration and resolving infections. Dalli et al. (2016) identified this compound and highlighted its capacity to accelerate tissue regeneration in planaria and promote resolution of E. coli infections in mice. This included enhancing bacterial phagocytosis, limiting neutrophil infiltration, and promoting efferocytosis. The study established this compound's potency and actions in regulating host responses to clear infections and support tissue regeneration (Dalli et al., 2016).

Acute Lung Injury Alleviation

This compound has also been found to reduce acute lung injury (ALI), a common issue in intensive care units. Zhuang et al. (2020) discovered that this compound mitigated the effects of LPS-induced ALI in mice via the ALX/PINK1 signaling pathway. This included reducing cell numbers and protein levels in bronchoalveolar lavage fluid, decreasing inflammatory cytokines, and restoring pulmonary function. The study suggests this compound's therapeutic potential in treating ALI (Zhuang et al., 2020).

Mécanisme D'action

Target of Action

MCTR3, also known as Maresin Conjugate in Tissue Regeneration 3, primarily targets monocytes . It reprograms these cells to upregulate Arginase-1 , a key enzyme involved in the urea cycle and the production of polyamines and proline, which are crucial for cell proliferation and tissue repair .

Mode of Action

this compound interacts with its target cells, the monocytes, and induces a reprogramming process . This reprogramming leads to an upregulation of Arginase-1 . The upregulated Arginase-1 then mediates the joint reparative and pro-resolving activities of the monocytes .

Biochemical Pathways

this compound is part of a family of evolutionarily conserved chemical signals known as Maresin Conjugates in Tissue Regeneration (MCTR) . These signals orchestrate host responses to promote tissue regeneration and resolution of infections . This compound is produced from endogenous substrate by E. coli activated human macrophages . It has been identified in sepsis patients and has been shown to accelerate tissue regeneration in planaria .

Pharmacokinetics

Result of Action

this compound has potent actions in promoting tissue regeneration and resolving infections . It dose-dependently accelerates tissue regeneration in planaria . When administered at the onset or peak of inflammation, this compound promotes the resolution of E. coli infections in mice . It increases bacterial phagocytosis by exudate leukocytes, limits neutrophil infiltration, promotes efferocytosis, and reduces eicosanoids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorscoli), the state of the immune system, and the overall health status of the individual can influence the production and effectiveness of this compound

Orientations Futures

Analyse Biochimique

Biochemical Properties

MCTR3 interacts with various enzymes and proteins, including glutathione S-transferase Mu 4, leukotriene C4 synthase, and γ-glutamyl transferase, which are involved in its synthesis from DHA . These interactions are crucial for the conversion of DHA to this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reprogramming monocytes to confer enduring joint protective properties . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It reprograms monocytes to upregulate Arginase-1, mediating their joint reparative and pro-resolving activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It demonstrates remarkable anti-inflammatory and tissue reparative activities

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 100 ng, this compound selectively reduces the amount of the eicosanoids PGD2, PGE2, PGF2α, and TXB2 in the exudate .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glutathione S-transferase Mu 4 and leukotriene C4 synthase during its synthesis from DHA .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound MCTR3 involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methoxyphenylacetic acid", "3,4-dimethoxybenzaldehyde", "ethyl cyanoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "methyl iodide", "palladium on carbon" ], "Reaction": [ "Step 1: Ethyl cyanoacetate is reacted with sodium ethoxide to form ethyl 2-cyano-3-oxobutanoate.", "Step 2: 4-methoxyphenylacetic acid is reacted with thionyl chloride to form 4-methoxyphenylacetyl chloride.", "Step 3: 3,4-dimethoxybenzaldehyde is reacted with ethyl 2-cyano-3-oxobutanoate in the presence of sodium hydroxide to form 3-(3,4-dimethoxyphenyl)-2-cyanoacrylate.", "Step 4: 4-methoxyphenylacetyl chloride is reacted with sodium bicarbonate to form 4-methoxyphenylacetic acid.", "Step 5: 3-(3,4-dimethoxyphenyl)-2-cyanoacrylate is reacted with 4-methoxyphenylacetic acid in the presence of hydrochloric acid to form MCTR3.", "Step 6: MCTR3 is purified by treating with methyl iodide and palladium on carbon." ] } | |

Numéro CAS |

1784701-63-8 |

Formule moléculaire |

C25H37NO5S |

Poids moléculaire |

463.6 |

InChI |

InChI=1S/C25H37NO5S/c1-2-3-4-5-11-14-17-22(27)23(32-20-21(26)25(30)31)18-15-12-9-7-6-8-10-13-16-19-24(28)29/h3-4,6-7,9-15,18,21-23,27H,2,5,8,16-17,19-20,26H2,1H3,(H,28,29)(H,30,31)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t21?,22-,23+/m0/s1 |

Clé InChI |

GIIVKOKEBBFSDI-FTVGPXKWSA-N |

SMILES |

O[C@@H](C/C=CC/C=CCC)[C@H](SC[C@H](N)C(O)=O)/C=C/C=C/C=CC/C=CCCC(O)=O |

Synonymes |

13-cysteinyl-14-hydroxy-Docosahexaenoic Acid; Maresin Conjugates in Tissue Regeneration 3; Maresin Sulfido Conjugate 3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)